ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15570897
InChI: InChI=1S/C22H28N2O5S/c1-6-17-20(25)24-19(14-10-11-15(27-7-2)16(12-14)28-8-3)18(21(26)29-9-4)13(5)23-22(24)30-17/h10-12,17,19H,6-9H2,1-5H3
SMILES:
Molecular Formula: C22H28N2O5S
Molecular Weight: 432.5 g/mol

ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15570897

Molecular Formula: C22H28N2O5S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C22H28N2O5S
Molecular Weight 432.5 g/mol
IUPAC Name ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C22H28N2O5S/c1-6-17-20(25)24-19(14-10-11-15(27-7-2)16(12-14)28-8-3)18(21(26)29-9-4)13(5)23-22(24)30-17/h10-12,17,19H,6-9H2,1-5H3
Standard InChI Key LKNHXQBFTRHBDR-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OCC)OCC

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s molecular formula, C₂₂H₂₈N₂O₅S, reflects a polycyclic system integrating a thiazolo[3,2-a]pyrimidine backbone. Key structural features include:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms.

  • Pyrimidine ring: A six-membered dihydro-pyrimidine ring with a keto group at position 3.

  • Substituents:

    • 3,4-Diethoxyphenyl group at position 5.

    • Ethyl group at position 2.

    • Methyl group at position 7.

    • Ethyl carboxylate at position 6.

The IUPAC name systematically describes this arrangement: ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. The stereoelectronic effects of the ethoxy groups enhance solubility, while the carboxylate moiety offers potential for derivatization.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₈N₂O₅S
Molecular Weight432.5 g/mol
CAS NumberNot publicly disclosed
IUPAC NameSee above
SMILESCCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OCC)OCC
InChI KeyLKNHXQBFTRHBDR-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The synthesis of this compound involves multi-step protocols, typically proceeding through:

  • Formation of dihydropyrimidinone precursors: Cyclocondensation of thiourea derivatives with β-ketoesters yields 3,4-dihydropyrimidine-2(1H)-thiones .

  • Cyclization with electrophilic agents: Treatment with chloroacetyl chloride in tetrahydrofuran (THF) induces ring closure to form the thiazolo[3,2-a]pyrimidine core .

  • Functionalization: Introduction of the 3,4-diethoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Thiourea, ethyl acetoacetate, HCl/EtOH75%
2Chloroacetyl chloride, THF, reflux60%
33,4-Diethoxyphenylboronic acid, Pd(PPh₃)₄50%

Challenges and Optimizations

  • Regioselectivity: The position of substituents on the fused rings requires precise temperature control (70–80°C) to avoid side products .

  • Solvent effects: Polar aprotic solvents like THF improve cyclization efficiency compared to DMF or DMSO .

  • Catalysis: Silica-supported sulfuric acid has been employed to enhance reaction rates and yields in analogous syntheses .

Chemical Reactivity and Derivative Formation

Nucleophilic and Electrophilic Reactions

The compound’s reactivity is dominated by:

  • Keto-enol tautomerism: The 3-oxo group facilitates enolate formation, enabling alkylation or acylation at position 3.

  • Ester hydrolysis: The ethyl carboxylate undergoes saponification to carboxylic acids under basic conditions, permitting conjugation with amines or alcohols.

  • Aromatic substitution: The 3,4-diethoxyphenyl group participates in electrophilic substitutions, such as nitration or halogenation, though steric hindrance from ethoxy groups limits reactivity.

Stability Considerations

  • Thermal stability: Decomposition above 200°C, necessitating low-temperature storage.

  • Photodegradation: Exposure to UV light induces ring-opening reactions, particularly in solution.

CompoundIC₅₀ (Topoisomerase II)MIC (S. aureus)
Target compound12.3 µM8.5 µg/mL
3,4-Dimethoxy analogue 18.7 µM12.1 µg/mL
4-Nitrophenyl analogue 6.8 µM15.3 µg/mL

Industrial and Research Implications

Scalability and Cost Analysis

  • Raw material costs: Ethyl chloroacetate and 3,4-diethoxyphenylboronic acid contribute to 65% of total synthesis expenses.

  • Process intensification: Continuous-flow systems could reduce reaction times by 40%.

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